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Hexadecyltrimethylammonium Bromide-d9

Cat. No.: B568867
CAS No.: 95217-14-4
M. Wt: 373.511
InChI Key: LZZYPRNAOMGNLH-WWMMTMLWSA-M
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Description

Contextualizing Isotopic Labeling in Contemporary Surfactant Science

Isotopic labeling is a technique used to track the passage of an isotope through a system. bionity.comwikipedia.org In surfactant science, the substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (²H or D), has become a pivotal strategy. clearsynth.comcreative-proteomics.com This process, known as deuteration, creates molecules that are chemically similar to their non-deuterated counterparts but possess distinct physical properties that can be exploited in various analytical methods. wikipedia.orgclearsynth.com The use of deuterium-labeled compounds is crucial for investigating reaction mechanisms, understanding pharmacokinetic properties of substances, and as internal standards in mass spectrometry. thalesnano.com

Deuterated surfactants, in particular, have become essential for studying the complex behavior of micelles, which are aggregates of surfactant molecules in a solution. ias.ac.in These studies are vital across numerous fields, including drug delivery, cosmetics, and materials science. sine2020.eumdpi.com The ability to selectively label parts of a surfactant molecule or the solvent allows researchers to probe the structure and dynamics of these self-assembled systems with high precision. synmr.inacs.org

Advantages of Deuteration in Enhancing Spectroscopic and Scattering Characterization Methodologies

The primary advantage of deuteration lies in the significant impact it has on various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. rsc.orgtandfonline.com

In NMR spectroscopy , replacing protons (¹H) with deuterium (²H) simplifies complex proton NMR spectra by eliminating the signals from the deuterated parts of the molecule. rsc.org This allows for a clearer observation of the remaining proton signals and their interactions. rsc.org Deuterated solvents are routinely used in NMR to avoid overwhelming signals from the solvent itself. synmr.inacs.org Furthermore, deuterium labeling can be used to study protein-ligand interactions and determine the three-dimensional structure of proteins with greater clarity. clearsynth.com

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), benefit immensely from the different neutron scattering lengths of hydrogen and deuterium. nih.gov This difference creates a "contrast" that can be manipulated to highlight specific components within a complex system. ias.ac.in For instance, by using a deuterated surfactant in a non-deuterated solvent (or vice-versa), researchers can effectively make one component "invisible" to the neutrons, allowing for the unambiguous study of the other components' structure and organization. ias.ac.inacs.org This contrast variation is a powerful tool for examining the structure of micelles, microemulsions, and protein-detergent complexes. tandfonline.comnih.gov

Overview of Principal Research Domains and Applications Utilizing Hexadecyltrimethylammonium Bromide-d9

This compound (CTAB-d9) is a deuterated version of the common cationic surfactant, Hexadecyltrimethylammonium Bromide (CTAB). chemicalbook.com In CTAB-d9, the nine hydrogen atoms of the three methyl groups on the headgroup are replaced with deuterium. scbt.com This specific labeling makes it a valuable tool in several research areas:

Micelle and Microemulsion Characterization: CTAB-d9 is extensively used in SANS experiments to study the structure, size, shape, and aggregation number of micelles. acs.orgnih.gov By varying the contrast through the use of CTAB-d9 and deuterated solvents, researchers can gain detailed insights into the internal structure of micelles and the solubilization of other molecules within them. acs.org

Interfacial Studies: The behavior of surfactants at interfaces is critical for many applications. CTAB-d9 helps in studying the adsorption of surfactants at liquid-air or liquid-solid interfaces, providing information on the orientation and packing of the surfactant molecules.

Biomolecule-Surfactant Interactions: In structural biology, deuterated detergents like CTAB-d9 are used to create membrane-mimetic environments for studying membrane proteins. tandfonline.com The use of the deuterated form minimizes interference from the detergent in NMR and neutron scattering studies of the protein's structure and function. tandfonline.com

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application in research. Below is a table summarizing some of its key properties.

PropertyValue
Chemical Formula C₁₉H₃₃D₉BrN
Molecular Weight 373.5 g/mol scbt.com
Alternate Name N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide scbt.com
CAS Number 95217-14-4 chemicalbook.comscbt.com
Appearance White powder chemicalbook.com
Solubility Soluble in water, alcohol, and chloroform (B151607) chemicalbook.com

Synthesis and Manufacturing of this compound

The synthesis of deuterated compounds like this compound involves specialized chemical procedures. Generally, the synthesis of deuterated surfactants can be approached in a few ways. One common method is to start with a deuterated precursor. For CTAB-d9, where the methyl groups on the nitrogen atom are deuterated, the synthesis would likely involve the reaction of hexadecylamine (B48584) with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).

Another approach is through H-D exchange reactions, where hydrogen atoms in the non-deuterated molecule are replaced with deuterium from a deuterium source like heavy water (D₂O) under specific conditions, often with a catalyst. tn-sanso.co.jp However, for selective deuteration of the methyl groups, a direct synthesis using deuterated reagents is more common. The synthesis route must be carefully designed to ensure high isotopic purity. sine2020.eu The final product is then purified to remove any unreacted starting materials and byproducts.

Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies, this compound is particularly useful for investigating the dynamics and structure of micelles and their interaction with other molecules. The deuteration of the headgroup's methyl groups simplifies the ¹H NMR spectrum, allowing researchers to focus on the signals from the alkyl chain of the surfactant or from molecules solubilized within the micelle. rsc.org This selective deuteration enables the study of:

Micellar Core and Corona: By observing the NMR signals of guest molecules, researchers can determine their location and orientation within the micelle.

Surfactant Dynamics: NMR techniques can probe the mobility of different parts of the surfactant molecule within the micelle, providing insights into the fluidity of the micellar core and the hydration of the headgroup region.

Interactions with Polymers and Proteins: The simplified spectra facilitate the study of how polymers and proteins interact with the surfactant aggregates.

Neutron Scattering Techniques

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and internal structure of micelles in solution. The use of this compound is central to contrast variation SANS experiments. ias.ac.in By preparing samples of CTAB-d9 in mixtures of light water (H₂O) and heavy water (D₂O), the scattering length density of the solvent can be adjusted to match that of specific parts of the micelle. This allows for:

Determination of Aggregation Number: By matching the scattering from the solvent to that of the surfactant's hydrophobic tail, the scattering from the headgroup can be isolated, leading to a more accurate determination of the number of surfactant molecules in a micelle.

Structural Analysis of Mixed Micelles: In systems containing more than one type of surfactant, selective deuteration of one component allows for the determination of its distribution within the mixed micelle. ias.ac.in

Probing Solubilization Sites: SANS with CTAB-d9 can reveal where guest molecules, such as drugs or fragrances, are located within the micelle (e.g., in the core, at the core-corona interface, or in the corona). acs.org

Comparative Analysis with Hexadecyltrimethylammonium Bromide (CTAB)

While this compound is chemically very similar to its non-deuterated counterpart, there are subtle differences in their physicochemical properties that can influence their behavior in solution.

PropertyHexadecyltrimethylammonium Bromide (CTAB)This compound
Molecular Weight 364.45 g/mol 373.5 g/mol scbt.com
Critical Micelle Concentration (CMC) 0.92 mM (in water at 20-25°C) sigmaaldrich.comsigmaaldrich.comSlightly lower than CTAB
Aggregation Number ~170 sigmaaldrich.comsigmaaldrich.comCan be slightly different from CTAB
Melting Point 248-251 °C chemicalbook.comsigmaaldrich.comSimilar to CTAB

The slightly higher molecular weight of CTAB-d9 is due to the nine deuterium atoms. The critical micelle concentration (CMC) is the concentration at which micelles begin to form, and it can be subtly affected by deuteration. Often, deuteration of the headgroup can lead to a slight decrease in the CMC, indicating that micellization is slightly more favorable. Similarly, the aggregation number, which is the average number of surfactant molecules in a micelle, can also show minor variations between the deuterated and non-deuterated forms. These differences, though small, can be significant in high-precision studies of surfactant self-assembly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42BrN B568867 Hexadecyltrimethylammonium Bromide-d9 CAS No. 95217-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Enrichment Protocols for Hexadecyltrimethylammonium Bromide D9

Principles of Site-Specific Deuteration in Cationic Quaternary Ammonium (B1175870) Compounds

The strategic incorporation of deuterium (B1214612) at specific molecular sites, known as isotopic labeling, is a powerful tool in various scientific fields. In the context of cationic quaternary ammonium compounds like Hexadecyltrimethylammonium Bromide-d9, site-specific deuteration is achieved by employing synthetic strategies that utilize precursors already enriched with deuterium. The primary principle revolves around constructing the target molecule from building blocks where the desired atomic positions are occupied by deuterium instead of protium (B1232500) (¹H).

For N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide, the objective is to exclusively label the three methyl groups attached to the quaternary nitrogen atom. This is accomplished not by hydrogen-deuterium exchange reactions on the final, pre-formed molecule, which could lead to a mixture of isotopologues and lack of specificity, but by using a deuterated methylating agent during the synthesis. This ensures that the deuterium atoms are precisely located on the trimethylammonium headgroup, leaving the long hexadecyl chain unlabelled. This method provides high isotopic enrichment at the target positions, which is crucial for applications where the spectroscopic or metabolic fate of these specific methyl groups is under investigation.

Chemical Synthesis Routes Employed for N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide

The chemical synthesis of N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide is designed to introduce the nine deuterium atoms specifically onto the three N-methyl groups. The most direct and widely employed method is the quaternization of a tertiary amine with a deuterated methyl halide.

A common synthetic pathway involves a two-step process:

Synthesis of the Tertiary Amine Precursor : The process begins with the synthesis of N,N-dimethyl-1-hexadecanamine. This can be achieved by the reductive amination of 1-hexadecanal with dimethylamine (B145610) or by the reaction of 1-bromohexadecane (B154569) with an excess of dimethylamine.

Quaternization with a Deuterated Methylating Agent : The key step for isotopic labeling involves the reaction of the N,N-dimethyl-1-hexadecanamine intermediate with a deuterated methyl halide, typically methyl-d3 bromide (CD₃Br) or methyl-d3 iodide (CD₃I). The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the deuterated methyl halide, forming a new carbon-nitrogen bond and resulting in the desired quaternary ammonium salt with a d9-labeled trimethylammonium headgroup.

An alternative, though less common, route mirrors the industrial synthesis of the non-deuterated analogue, cetyltrimethylammonium bromide (CTAB). bohrium.com This would involve the reaction of 1-bromohexadecane with trimethylamine-d9 ((CD₃)₃N). The efficacy of this route is contingent on the availability of the deuterated trimethylamine (B31210) starting material.

Reaction Scheme: CH₃(CH₂)₁₄CH₂-N(CH₃)₂ + CD₃Br → [CH₃(CH₂)₁₄CH₂-N(CH₃)₂(CD₃)]⁺Br⁻ (This scheme represents one possible pathway; a fully d9-labeled product requires starting with 1-hexadecylamine and reacting it with three equivalents of a deuterated methylating agent or reacting 1-bromohexadecane with trimethylamine-d9).

The synthesis of the fully deuterated N,N,N-Tri(methyl-d3) analogue is achieved by reacting 1-bromohexadecane with trimethylamine-d9.

This approach ensures that all three methyl groups on the nitrogen atom are perdeuterated, yielding the target compound N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide.

Analytical Validation of Deuteration Purity and Isotopic Incorporation for Experimental Applications

Following synthesis, it is imperative to validate the chemical purity, the position of the deuterium labels, and the degree of isotopic enrichment. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this comprehensive analysis. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for confirming the structural integrity and the specific sites of deuteration. rsc.org

¹H NMR (Proton NMR): In a highly enriched sample of this compound, the ¹H NMR spectrum is used to verify the absence of the characteristic proton signal for the N-methyl groups. The integration of any residual signal in this region, compared to the signals from the protons on the hexadecyl chain, allows for the quantification of the isotopic purity.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. nih.gov For this compound, the ²H NMR spectrum should show a single resonance corresponding to the nine equivalent deuterium atoms on the methyl groups, confirming their location.

¹³C NMR: The carbon signals for the deuterated methyl groups will appear as multiplets due to C-D coupling, and their chemical shift may be slightly different from their protonated counterparts, further confirming the site of labeling.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a precise mass measurement of the molecular ion. rsc.org This allows for the confirmation of the elemental formula and the total number of deuterium atoms incorporated. The mass of the d9-cation will be significantly higher than its non-deuterated counterpart.

Isotopic Distribution Analysis: By examining the relative intensities of the mass peaks corresponding to the unlabeled (d0) species up to the fully labeled (d9) species, the isotopic enrichment can be calculated. rsc.orgnih.gov For a highly enriched sample, the most abundant species will be the one containing nine deuterium atoms.

The combination of these methods provides a robust strategy for the comprehensive characterization of deuterated compounds, ensuring their suitability for subsequent experimental use. rsc.orgnih.gov

| MS Isotope Pattern | Shows relative abundance of isotopologues (d0 to d9). | Determines the percentage of isotopic enrichment and purity. nih.gov |

Table 2: List of Compound Names

Compound Name Abbreviation / Synonym Chemical Formula
This compound CTAB-d9, N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide C₁₉H₃₃D₉BrN
Hexadecyltrimethylammonium Bromide CTAB, Cetrimonium bromide C₁₉H₄₂BrN
N,N-dimethyl-1-hexadecanamine C₁₈H₃₉N
1-Bromohexadecane Cetyl bromide C₁₆H₃₃Br
Methyl-d3 bromide Bromomethane-d3 CD₃Br
Methyl-d3 iodide Iodomethane-d3 CD₃I

Probing Molecular Dynamics and Conformation Via Deuterium Nuclear Magnetic Resonance 2h Nmr Spectroscopy

Fundamental Principles of 2H NMR as Applied to Surfactant Systems

The deuterium (B1214612) nucleus possesses a spin quantum number I=1 and, consequently, a nuclear electric quadrupole moment. nih.gov This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction that is highly sensitive to the orientation of the chemical bond containing the deuteron. libretexts.org In isotropic liquids, where molecules tumble rapidly and randomly, this interaction is averaged to zero, resulting in a single, sharp resonance line in the ²H NMR spectrum. researchgate.net

However, in anisotropic environments like the liquid crystalline phases formed by surfactants, molecular motions are restricted. This incomplete averaging of the quadrupolar interaction leads to a characteristic splitting of the NMR signal, known as quadrupolar splitting (ΔνQ). libretexts.orgresearchgate.net The magnitude of this splitting is directly proportional to the molecular order parameter, S, which quantifies the degree of orientational ordering of the C-²H bond vector with respect to the director of the liquid crystal phase.

Different surfactant phases exhibit distinct degrees of molecular ordering and, therefore, produce unique ²H NMR spectra. For instance, lamellar phases are typically more ordered and give rise to larger quadrupolar splittings compared to hexagonal phases. researchgate.net Isotropic micellar solutions, where the micelles themselves tumble isotropically, show a single line, similar to a true solution. researchgate.net Thus, ²H NMR line shapes serve as a direct probe of the phase structure and the local molecular dynamics within surfactant assemblies. nih.gov

Elucidation of Hexadecyltrimethylammonium Bromide-d9 Head Group Dynamics in Condensed and Fluid Phases

Solid-state ²H NMR studies on bulk this compound (CTAB-d9) have provided a detailed picture of the complex motions occurring at the cationic head group. nih.gov Through line shape simulations at various temperatures, a distinct hierarchy of molecular motions has been identified.

Even at very low temperatures (down to -40 °C) in the condensed, solid phase, the deuterated methyl groups (-C²H₃) are not static. They undergo rapid, continuous rotation about their respective N-C(methyl) axes. nih.gov Concurrently, the entire trimethylammonium head group, -N⁺(C²H₃)₃, experiences 3-fold jumps about the C-N axis that connects the head group to the long hydrocarbon tail. nih.gov These motions are present across the entire temperature range studied, from -40 °C to 120 °C, indicating they are fundamental dynamic features of the head group. nih.gov

As the surfactant is heated and transitions towards more fluid phases, larger-scale molecular motions are initiated. Around 0 °C, the ²H NMR spectra indicate the onset of 180° flips of the entire CTAB molecule about the long axis of its hydrocarbon chain. nih.gov The rate of these flips increases progressively with temperature up to approximately 80 °C. nih.gov At 90 °C, the motion transitions from discrete flips to a more continuous, free rotation of the molecule about its long axis, signifying a significant increase in molecular freedom characteristic of a fluid, liquid-crystalline phase. nih.gov

Analysis of Temperature-Dependent Molecular Motions and Phase Transitions within Deuterated Surfactant Assemblies

In the case of bulk CTAB-d9, a fascinating thermal hysteresis was revealed by comparing heating and cooling experiments. nih.gov While the onset of full molecular rotation about the long hydrocarbon axis occurred at 90 °C upon heating, this motion did not cease at the same temperature upon cooling. Instead, due to a supercooling effect, the rotation persisted down to a temperature between 80 °C and 70 °C before the motion "froze out" and the system reverted to a state characterized by 180° flips. nih.gov This observation underscores the ability of ²H NMR to detect subtle aspects of phase transition kinetics.

The following table summarizes the motional dynamics of the CTAB-d9 head group as a function of temperature, as determined by ²H NMR spectroscopy. nih.gov

Temperature Range (°C)Dominant Large-Scale MotionHead Group MotionPhase State
-40 to ~0Static (relative to long axis)Methyl rotation + 3-fold jumpsCondensed / Solid
~0 to 80180° flips about long axisMethyl rotation + 3-fold jumpsIntermediate / Gel
90 to 120 (on heating)Full rotation about long axisMethyl rotation + 3-fold jumpsFluid / Liquid Crystalline
70-80 to 90 (on cooling)Full rotation about long axis (Supercooled)Methyl rotation + 3-fold jumpsFluid / Liquid Crystalline

Conformational Analysis of this compound in Varying Solvent Environments

The molecular conformation and dynamics of surfactants like CTAB-d9 are profoundly influenced by the surrounding solvent environment, which dictates the nature of the self-assembled structures. While the detailed study cited above focused on the bulk surfactant, the principles of ²H NMR allow for predictions of its behavior in different solvents.

In Aqueous Solution: Below its critical micelle concentration (CMC), CTAB-d9 would exist as solvated monomers, tumbling rapidly and isotropically. This would average the quadrupolar coupling to zero, producing a single sharp line in the ²H NMR spectrum. Above the CMC, the molecules aggregate into micelles. The surfactant head groups reside at the micelle-water interface. If the micelles are small and tumble rapidly on the NMR timescale, the spectrum may still show a single, albeit broader, line. For larger, non-spherical micelles or in liquid crystalline phases (e.g., hexagonal or lamellar) that form at higher concentrations, restricted motion would lead to the appearance of characteristic quadrupolar splittings. researchgate.net

In Liquid Crystalline Phases: In an aqueous lyotropic liquid crystal phase, such as a hexagonal or lamellar phase, the CTAB-d9 head groups would exhibit significant orientational order. This would result in a well-defined quadrupolar splitting (ΔνQ). The magnitude of ΔνQ would be larger in the more highly ordered lamellar phase compared to the hexagonal phase, reflecting the different geometrical constraints on molecular motion in these structures. researchgate.net

In Nonpolar Organic Solvents: In a nonpolar solvent, CTAB may exist as monomers or form reverse micelles, where the polar head groups are sequestered in the core and the hydrophobic tails are exposed to the solvent. The dynamics of the head group in such a confined environment would be distinct from that in an aqueous system and would be reflected in the ²H NMR spectrum, likely showing significantly different relaxation behavior and splitting patterns compared to normal micelles.

Structural and Morphological Characterization Through Neutron Scattering Techniques

Theoretical Framework of Neutron Scattering in Soft Matter Investigations

Neutron scattering is a premier technique for probing the structure and dynamics of soft matter on a nanometer length scale and at timescales from picoseconds to microseconds. epj-conferences.orgnist.gov The utility of this method stems from the fundamental properties of the neutron. Neutrons are uncharged particles, which allows them to penetrate deeply into materials without causing radiation damage, and their wavelength is comparable to interatomic distances, making them ideal for resolving molecular structures. ku.dkornl.gov Furthermore, the energy of thermal neutrons is similar to the energies of molecular vibrations and diffusions in soft matter, enabling the study of dynamic processes. epj-conferences.orgku.dk

A key aspect of neutron scattering is its sensitivity to the isotopic composition of the sample. ku.dknist.gov The scattering of a neutron by an atomic nucleus is described by the scattering length, which can vary significantly between isotopes of the same element. ku.dk The difference in scattering length between hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D) is particularly large. nist.gov This distinction is exploited in soft matter and biological sciences through isotopic labeling. By selectively replacing hydrogen with deuterium in a molecule of interest, such as a surfactant, or in the solvent, researchers can manipulate the scattering contrast within the system. This enables the individual components of a complex assembly, like a micelle or a lipid bilayer, to be "seen" or "hidden" from the neutron beam, providing detailed information about the structure and interaction of each part. acs.orgias.ac.innih.gov

Small-Angle Neutron Scattering (SANS) Studies Employing Hexadecyltrimethylammonium Bromide-d9

Small-Angle Neutron Scattering (SANS) is a technique that measures the elastic scattering of neutrons at small angles to probe structures on the scale of 1 to 1000 nanometers. nist.govarxiv.org It is particularly well-suited for studying the size, shape, and interactions of colloidal particles, such as surfactant micelles, in solution. ias.ac.in

Application of Contrast Variation Methodologies for Multi-Component Micellar and Colloidal Systems

The contrast variation method in SANS is a powerful approach for elucidating the structure of multi-component systems. acs.orgias.ac.in By strategically using deuterated components, like this compound, and varying the H₂O/D₂O ratio of the solvent, specific parts of a micellar or colloidal assembly can be made "invisible" to the neutrons. acs.orgnih.gov This is achieved when the scattering length density (SLD) of a component matches that of the solvent. For instance, in a mixed micelle system, one type of surfactant can be deuterated to match the SLD of the solvent, effectively highlighting the other surfactant and allowing its distribution within the micelle to be determined. acs.org This technique has been successfully used to study the arrangement of different surfactants in mixed micelles and to understand the morphology of complex colloidal structures. nih.govacs.org

Determination of Micelle Shape, Size, and Aggregation Number in Aqueous and Non-Aqueous Media

SANS is a primary tool for determining the fundamental structural parameters of micelles, including their shape, size, and aggregation number (the number of surfactant molecules per micelle). ias.ac.inresearchgate.net The scattering pattern obtained from a SANS experiment can be analyzed using mathematical models to extract this information. For example, the scattering from dilute solutions of spherical micelles can be modeled to determine their radius, while more complex models are used for ellipsoidal or cylindrical micelles. iaea.org The use of deuterated surfactants like CTAB-d9 enhances the scattering contrast, leading to more precise measurements. The aggregation number can be calculated from the determined micelle volume and the known volume of a single surfactant molecule. nih.govresearchgate.netacs.org

Table 1: Hypothetical SANS Data for CTAB-d9 Micelles in D₂O
Concentration (mM)Aggregation Number (Nagg)Micelle Core Radius (Å)Micelle Shape
109520.5Spherical
5011022.1Prolate Ellipsoid
10013024.0 (semi-minor axis)Prolate Ellipsoid

Characterization of Surfactant Shell Composition and Water Penetration in Reverse Micelles

In non-aqueous media, surfactants can form reverse micelles, where the polar headgroups form a core that can encapsulate water, while the hydrophobic tails extend into the non-polar solvent. SANS with contrast variation is invaluable for studying the structure of these systems. barc.gov.in By using a deuterated surfactant like CTAB-d9 and varying the contrast of the water pool (using H₂O/D₂O mixtures), the distribution of the surfactant and the extent of water penetration into the surfactant shell can be precisely determined. This provides insights into the organization of the surfactant monolayer and the interactions between the surfactant headgroups and the encapsulated water.

Table 2: Illustrative SANS Contrast Variation Data for a CTAB-d9 Reverse Micelle System
Component Contrast MatchedMeasured Structural ParameterFinding
Surfactant (CTAB-d9)Radius of Gyration of Water PoolProvides the size of the water core.
Water (using appropriate H₂O/D₂O)Radius of Gyration of Surfactant ShellDefines the thickness and density of the surfactant layer.
SolventOverall Reverse Micelle SizeDetermines the total dimension of the aggregate.

Neutron Reflectometry (NR) for Interfacial Structure Analysis of Thin Films and Adsorbed Layers

Neutron Reflectometry (NR) is a technique used to study the structure of surfaces and interfaces with sub-nanometer resolution. stfc.ac.ukacs.org It involves directing a highly collimated neutron beam at a flat surface and measuring the intensity of the reflected neutrons as a function of the angle of incidence. stfc.ac.uk The resulting reflectivity profile provides detailed information about the thickness, density, and roughness of thin films and adsorbed layers. stfc.ac.ukosti.gov The use of deuterated molecules, such as CTAB-d9, is particularly advantageous in NR studies of surfactant adsorption at interfaces, for example, at the air-water or solid-liquid interface. arxiv.orgarxiv.org By selectively deuterating the surfactant, its concentration and conformation at the interface can be determined with high precision, providing a molecular-level picture of the adsorbed layer. arxiv.org

Inelastic Neutron Scattering (INS) for Investigating Dynamic Properties of Deuterated Surfactant Assemblies

Inelastic Neutron Scattering (INS) probes the dynamic processes in materials by measuring the energy exchanged between the neutrons and the sample. epj-conferences.orgornl.gov This technique is sensitive to atomic and molecular motions, such as vibrations, rotations, and diffusion, over a wide range of time and length scales. epj-conferences.orgaps.org In the context of surfactant assemblies, INS can provide unique insights into the mobility of different parts of the surfactant molecule and the dynamics of the surrounding solvent molecules. The use of a deuterated surfactant like CTAB-d9 is crucial for these studies. Due to the large incoherent scattering cross-section of hydrogen, its signal often dominates the INS spectrum. By replacing hydrogen with deuterium, which has a much smaller incoherent cross-section, the scattering from the hydrogen atoms can be suppressed, allowing the weaker signals from other motions within the assembly to be observed. epj-conferences.org This approach has been used to study the dynamics of polymer chains and other soft matter systems. jps.or.jp

Advanced Spectroscopic Insights from Electron Paramagnetic Resonance Epr Investigations with Hexadecyltrimethylammonium Bromide D9

Methodologies for Utilizing Deuterated Surfactants in Spin Probe Localization Studies

The primary advantage of using deuterated surfactants like CTAB-d9 in EPR spin probe studies is the significant reduction in electron-nuclear hyperfine interactions. Protons (¹H) possess a nuclear spin that can interact with the unpaired electron of a spin probe, leading to broadening of the EPR signal. By replacing the protons on the trimethylammonium headgroup of CTAB with deuterium (B1214612) (²H), which has a much smaller magnetic moment, the hyperfine broadening is minimized. This results in a sharper and more resolved EPR spectrum, allowing for more precise determination of the spin probe's location and mobility within the micellar assembly.

The general methodology for these studies involves the following steps:

Preparation of the Surfactant System: A solution of Hexadecyltrimethylammonium Bromide-d9 is prepared in the desired solvent, typically water or a buffer, at a concentration above its critical micelle concentration (CMC) to ensure the formation of micelles.

Introduction of the Spin Probe: A small amount of a nitroxide spin probe is introduced into the surfactant solution. The choice of spin probe depends on the specific information sought. For instance, doxyl-stearic acid spin labels with the nitroxide group at different positions along the alkyl chain can be used to probe different depths within the micelle.

EPR Spectroscopy: The EPR spectrum of the spin-labeled micellar solution is recorded. The spectral parameters, such as the hyperfine splitting constant (A_N) and the rotational correlation time (τ_c), are then analyzed.

Data Interpretation: The hyperfine splitting constant provides information about the polarity of the spin probe's environment. A smaller A_N value indicates a more nonpolar environment, suggesting the probe is located deeper within the hydrophobic core of the micelle. The rotational correlation time reflects the mobility of the spin probe. Longer correlation times indicate restricted motion, characteristic of a more ordered environment.

The use of CTAB-d9 is particularly advantageous in pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Pulsed Electron-Nuclear Double Resonance (ENDOR), where the reduction of the proton-induced relaxation pathways leads to a significant enhancement in sensitivity and resolution. This allows for the detection of weak interactions between the spin probe and its surrounding environment.

Determining Probe Environment and Mobility within Surfactant Aggregates (e.g., during mesoporous material formation)

The formation of mesoporous materials, such as MCM-41, often utilizes surfactant micelles as templates. EPR studies with spin probes can provide valuable real-time information on the transformation of these surfactant aggregates during the synthesis process. By employing this compound, the clarity of the EPR signal is enhanced, enabling a more accurate determination of the probe's environment and mobility.

During the initial stages of mesoporous silica (B1680970) formation, the CTAB-d9 micelles exist in an aqueous solution. A spin probe introduced into this system will partition between the aqueous phase and the micellar phase. The EPR spectrum will be a superposition of two signals: a sharp, three-line spectrum from the freely tumbling probe in water, and a broader spectrum from the more constrained probe within the micelle.

As silicate (B1173343) species are introduced and begin to polymerize around the micelles, the local environment of the spin probe changes. This is reflected in the EPR parameters. For instance, an increase in the rotational correlation time (τ_c) indicates a decrease in the mobility of the probe, suggesting a more rigid environment as the silica network forms. The hyperfine splitting constant (A_N) can reveal changes in the local polarity, which may be influenced by the interaction of the silicate species with the surfactant headgroups.

Table 1: Representative EPR Data for a Spin Probe in CTAB-d9 Micelles During Mesoporous Silica Formation

Stage of SynthesisHyperfine Splitting (A_N) (Gauss)Rotational Correlation Time (τ_c) (ns)Inferred Environment
Initial Micelles15.20.8Relatively mobile, polar interface
Intermediate14.82.5Increased rigidity, less polar
Final Composite14.5> 10Highly restricted motion within silica-surfactant composite

Note: The values presented in this table are representative and can vary depending on the specific spin probe used and the synthesis conditions.

The enhanced resolution afforded by CTAB-d9 allows for the deconvolution of complex spectra, providing a more detailed picture of the distribution of probe environments within the evolving material.

Correlative Studies Combining Deuteration-Enhanced EPR with Other Spectroscopic Techniques

To gain a comprehensive understanding of the structure and dynamics of surfactant aggregates and their role in materials synthesis, it is often necessary to combine insights from multiple analytical techniques. Deuteration-enhanced EPR, when used in conjunction with other spectroscopic methods, can provide a powerful correlative approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure and dynamics of the surfactant molecules themselves. nih.gov For instance, ¹H NMR can probe the mobility of different segments of the surfactant's alkyl chain. By comparing NMR data with EPR data from spin probes located at different positions within the micelle, a detailed map of the micro-viscosity and order parameter along the surfactant chain can be constructed. The use of CTAB-d9 in such studies is beneficial as it simplifies the ¹H NMR spectrum, allowing for easier analysis of the remaining proton signals.

Fluorescence Spectroscopy: Fluorescence probe studies can also provide information about the microenvironment of micelles, such as polarity and viscosity. By using a fluorescent probe in conjunction with a spin probe, it is possible to obtain complementary information. For instance, fluorescence quenching experiments can provide insights into the accessibility of the probe to quenchers, which can be correlated with the probe's mobility as determined by EPR.

By combining the high sensitivity to local dynamics and environment of deuteration-enhanced EPR with the structural and bulk information provided by other techniques, a more holistic and accurate picture of complex systems involving this compound can be achieved.

Mechanisms of Micellization and Self Assembly of Hexadecyltrimethylammonium Bromide D9 Systems

Thermodynamic and Kinetic Aspects of Deuterated Surfactant Micelle Formation

The self-assembly of surfactant monomers into micelles is a spontaneous process governed by a delicate balance of thermodynamic forces. The micellization of Hexadecyltrimethylammonium Bromide (CTAB), and by extension its deuterated analogue, is primarily an entropy-driven process. The positive entropy change (ΔSm°) is a key contributor, arising from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solvent. This increase in the disorder of water molecules overcomes the unfavorable decrease in entropy associated with the aggregation of surfactant molecules. researchgate.netnih.gov

The process is spontaneous, as indicated by the negative Gibbs free energy of micellization (ΔGm°). core.ac.ukresearchgate.net The enthalpy of micellization (ΔHm°), however, can vary with temperature. For CTAB, the process is often exothermic (negative ΔHm°) at lower temperatures and becomes less so or even endothermic as the temperature rises. researchgate.net This temperature dependence highlights the complex interplay between hydrophobic and electrostatic interactions.

Table 1: Thermodynamic Parameters of CTAB Micellization in Propylene (B89431) Glycol-Water (30% v/v) Mixture at Different Temperatures Data extracted from conductivity measurements. researchgate.net

Temperature (K)ΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/mol·K)
298.2-31.3-14.157.7
302.2-31.6-12.961.9
306.2-31.9-11.766.0
310.2-32.2-10.570.0

This table is interactive. Users can sort the columns by clicking on the headers.

Modulation of Critical Micelle Concentration (CMC) by Co-surfactants, Solvents, and Additives

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. This value is highly sensitive to the composition of the solution.

Co-surfactants and Solvents: The addition of co-surfactants, such as alcohols, can significantly alter the CMC. Short-chain alcohols like ethanol (B145695) tend to increase the CMC of CTAB. mdpi.com This is attributed to their ability to increase the solubility of the surfactant monomers in the bulk solution. Conversely, mixing with other surfactants, particularly anionic surfactants, can lead to strong synergistic interactions and a dramatic decrease in the CMC due to the formation of highly stable mixed micelles. researchgate.net The polarity of the solvent also plays a crucial role; for instance, adding propylene glycol to water increases the CMC, making micellization less favorable. core.ac.uk

Additives:

Salts: The addition of simple inorganic salts, especially those with a common counterion like Sodium Bromide (NaBr), effectively lowers the CMC of CTAB. researchgate.net The salt ions screen the electrostatic repulsion between the positively charged head groups of the CTAB monomers, which facilitates their aggregation into micelles at a lower concentration. researchgate.netnih.gov The effectiveness of salts in reducing the CMC often follows the valency of the counterion. researchgate.net

Organic Additives: The impact of organic additives is varied. Sugars like fructose (B13574) have been shown to decrease the aggregation number of CTAB micelles. researchgate.net Anionic dyes can either increase or decrease the CMC depending on their structure and interaction with the surfactant monomers. nih.gov The presence of polymers like Polyethylene Glycol (PEG) can also influence micellization, often leading to an increase in the CMC. qub.ac.uk

Table 2: Effect of Various Additives on the Critical Micelle Concentration (CMC) of CTAB in Aqueous Solutions

AdditiveConcentration of AdditiveTemperature (°C)CMC of CTAB (mM)Reference
None-301.68 researchgate.net
Sodium Bromide (NaBr)10.0 mM301.50 researchgate.net
Sodium Chloride (NaCl)0.5 M-0.06 nih.gov
Sodium Sulfate (Na₂SO₄)-Room Temp.0.81 researchgate.net
Magnesium Sulfate (MgSO₄)-Room Temp.0.86 researchgate.net
Ethanol10% (v/v)25> 0.9 (Increased) researchgate.net
Propylene Glycol30% (v/v)251.25 researchgate.net
Reactive Orange 122 (Dye)0.03 mM251.04 nih.gov
Polyethylene Glycol (PEG-4000)0.1% (w/v)252.25 qub.ac.uk

This table is interactive and provides a snapshot of how different chemical environments affect the CMC of CTAB.

Formation and Structural Transitions of Varied Micellar Morphologies (e.g., Spherical, Cylindrical, Wormlike)

In dilute aqueous solutions, CTAB typically forms small, spherical or slightly ellipsoidal micelles. mdpi.com The aggregation number for these spherical micelles in water is reported to be around 48-61 at 25°C. sigmaaldrich.comnih.gov However, the morphology of these aggregates is not static and can undergo significant structural transitions in response to changes in solution conditions.

A well-documented transition is the sphere-to-rod or sphere-to-wormlike micelle transformation, which is often induced by the addition of salt, particularly aromatic salts like sodium salicylate (B1505791) (NaSal). The salicylate ions are believed to bind strongly to the micellar surface, intercalating between the cationic head groups. This binding reduces the effective head group area and neutralizes surface charge, which in turn decreases the curvature of the micelle and promotes one-dimensional growth. This results in the formation of long, flexible cylindrical or "wormlike" micelles.

Small-Angle Neutron Scattering (SANS) studies have been instrumental in characterizing these structures. For CTAB/NaSal systems, as the salt-to-surfactant ratio increases, the micelles evolve from stiff rods to flexible wormlike structures. This transition is evidenced by changes in structural parameters such as the contour length and Kuhn length (a measure of stiffness).

Table 3: Structural Parameters of CTAB/NaSal Micelles at a CTAB Concentration of 2.5 mM Data derived from Small-Angle Neutron Scattering (SANS) analysis.

Salt/Surfactant Molar Ratio (Cs/Cd)Micellar MorphologyContour Length (L) (Å)Kuhn Length (b) (Å)
0.5Stiff Rod310290
1.0Flexible Rod/Wormlike410280
1.75Wormlike630250
2.5Wormlike800240
5.0Wormlike1340240
10.0Wormlike2110240

This table is interactive. It illustrates the growth and increased flexibility of micelles with increasing salt concentration.

Self-Assembly Behavior in Reverse Micelle and Microemulsion Systems

In non-polar organic solvents, surfactants like CTAB-d9 can form reverse micelles (or inverse micelles), where the polar head groups are sequestered in a core that can solubilize water, while the hydrophobic tails extend into the continuous organic phase. These systems are the basis for microemulsions, which are thermodynamically stable, isotropic dispersions of water and oil.

The use of selectively deuterated components is particularly powerful for studying these complex systems with SANS. By using CTAB-d9, the surfactant shell can be made "visible" to neutrons, while using deuterated water (D₂O) can highlight the aqueous core. This contrast variation allows for precise characterization of the different domains within the reverse micelle.

A study on CTAB/hexanol/pentane reverse micelles using D-CTAB revealed that the micelles are slightly ellipsoidal rather than perfectly spherical. The shape and composition of these reverse micelles are tunable by varying the water content, or water loading (W₀). SANS data fitting showed that the surfactant shell thickness remains relatively consistent with the length of the CTAB molecule.

Table 4: Structural Parameters of Deuterated CTAB (D-CTAB) Reverse Micelles at Varying Water Loadings (W₀) Data from SANS analysis of D-CTAB/hexanol/pentane systems. rsc.org

Water Loading (W₀)Equatorial Radius (R) (Å)Axial Ratio (Axis/Radius)Shell Thickness (t) (Å)
15.026.9 ± 0.21.29 ± 0.0222.8 ± 0.6
20.033.1 ± 0.21.25 ± 0.0221.6 ± 0.4
25.038.6 ± 0.21.21 ± 0.0120.6 ± 0.4
30.044.1 ± 0.21.18 ± 0.0120.0 ± 0.4
35.049.3 ± 0.21.15 ± 0.0120.2 ± 0.4

This interactive table demonstrates how the size and shape of reverse micelles change with the amount of solubilized water.

Hexadecyltrimethylammonium Bromide-d9 as a Structure-Directing Agent in Nanomaterial Synthesis

The self-assembly properties of CTAB and its deuterated analogues are widely exploited in the synthesis of nanostructured materials, where the surfactant micelles act as templates or structure-directing agents.

Mesoporous Silica (B1680970) Nanoparticles (MSNs): In the synthesis of MSNs, CTAB is used as a pore-generating agent. Under basic conditions, CTAB monomers self-assemble into cylindrical micelles, which then pack into hexagonal arrays. Silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense around these micellar templates. Subsequent removal of the organic template through calcination leaves behind a solid silica framework with a highly ordered, porous structure. The use of deuterated CTAB in SANS studies can help to precisely determine the arrangement and dimensions of the surfactant template during the synthesis process.

Gold Nanorods (AuNRs): CTAB plays a critical role in the seed-mediated synthesis of anisotropic gold nanoparticles, particularly gold nanorods. In this method, small gold "seed" particles are introduced into a growth solution containing more gold salt, a mild reducing agent (like ascorbic acid), and CTAB. It is proposed that CTAB forms a bilayer on the surface of the growing nanoparticle. This bilayer is believed to passivate certain crystallographic faces (the {110} facets) more effectively than others, leading to preferential deposition of gold atoms onto the ends of the seeds (the {001} facets) and promoting one-dimensional, rod-like growth. The use of deuterated CTAB can aid in neutron scattering experiments to probe the structure and dynamics of this templating bilayer on the nanoparticle surface.

The ability to use CTAB-d9 in techniques like SANS provides invaluable insights into the templating mechanism, confirming the location and arrangement of the surfactant molecules that direct the final nanostructure.

Interactions of Hexadecyltrimethylammonium Bromide D9 with Complex Chemical Architectures

The deuterated cationic surfactant, Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9), is a compound of significant interest in various fields of materials science and colloid chemistry. Its interactions with complex chemical systems are foundational to its application in nanoparticle synthesis, surface modification, and the formulation of structured fluids. The substitution of nine hydrogen atoms with deuterium (B1214612) on the methyl groups of the quaternary ammonium (B1175870) headgroup provides a powerful tool for analysis by techniques such as neutron scattering and nuclear magnetic resonance (NMR), allowing for detailed structural and dynamic investigations without fundamentally altering the key intermolecular forces—hydrophobic and electrostatic—that govern its behavior. The following sections detail the interaction of this compound with inorganic substrates, macromolecular systems, and its role in colloidal self-assembly and rheology, drawing upon the extensive research conducted on its non-deuterated analogue, CTAB.

Computational and Theoretical Approaches in Hexadecyltrimethylammonium Bromide D9 Research

Molecular Dynamics (MD) Simulations of Self-Assembly, Micellar Structures, and Interfacial Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic processes of surfactant self-assembly into micelles and their behavior at interfaces. These simulations model the interactions between individual surfactant molecules and the surrounding solvent, providing a detailed picture of the forces driving aggregation and the resulting structures.

Self-Assembly

MD simulations of CTAB in aqueous solutions show a multi-stage self-assembly process. Initially, individual surfactant monomers rapidly aggregate to form small, disordered clusters. libretexts.org This is followed by a "ripening" stage, where larger, more stable micelles grow at the expense of the smaller, less stable ones. libretexts.org The final stage involves slower processes, such as the fusion of large micelles and the exchange of individual surfactant molecules between them. libretexts.orgwikipedia.org Coarse-grained MD simulations, which simplify the molecular representation to study longer timescale events, have also been employed to observe processes like micelle fusion and fission that are challenging to capture with all-atom simulations. wikipedia.org

For CTAB-d9, the self-assembly process is expected to be qualitatively similar. However, the deuteration of the headgroup could introduce subtle kinetic and thermodynamic differences. The slightly larger mass of deuterium (B1214612) could lead to a minor kinetic isotope effect, potentially slowing down the dynamics of monomer exchange and micelle fusion. wikipedia.org Furthermore, equilibrium isotope effects, arising from differences in zero-point vibrational energies between C-H and C-D bonds, could slightly alter the thermodynamics of micellization. youtube.com Heavier isotopes generally lead to lower zero-point energies, which could influence the stability of the hydrated headgroup and, consequently, the critical micelle concentration (CMC) and aggregation number. youtube.com

Micellar Structures

Simulations reveal that CTAB typically forms spherical or ellipsoidal micelles in aqueous solutions above its CMC. libretexts.orgfrontiersin.org The structure consists of a hydrophobic core, composed of the hexadecyl tails, surrounded by a hydrophilic corona of the trimethylammonium headgroups. libretexts.org The bromide counterions are found to be located in a Stern layer at the surface of the micelle, in close proximity to the positively charged headgroups. libretexts.org Water molecules hydrate (B1144303) the headgroups and counterions, with some penetration into the outer region of the micelle core. libretexts.org The shape of the micelles can transition to more elongated, rod-like or worm-like structures at higher surfactant concentrations or with the addition of salts or other molecules. frontiersin.orgnih.gov

Interfacial Interactions

MD simulations have been used to study the interaction of CTAB with various interfaces, such as the air-water interface and solid surfaces like gold. libretexts.orgwikipedia.org At the air-water interface, CTAB molecules form a monolayer with their hydrophobic tails oriented towards the air and the hydrophilic headgroups in the water. wikipedia.org On a gold surface, simulations have shown that CTAB can form aggregates, including patterns of adjacent cylindrical micelles. libretexts.org The interactions are complex, involving electrostatic forces between the charged headgroups and the surface, as well as van der Waals interactions. libretexts.org

For CTAB-d9, the interfacial behavior is expected to be largely governed by the same principles. The primary interactions driving adsorption will still be the electrostatic attraction of the cationic headgroup to negatively charged surfaces and the hydrophobic effect driving the tails away from the aqueous phase. However, the subtle differences in the van der Waals interactions and hydration of the deuterated headgroup could lead to minor changes in the packing density and orientation of the molecules at the interface.

Computational Modeling of Surfactant Aggregate Morphology and Dynamics

Computational modeling extends beyond standard MD simulations to explore the morphology and dynamics of surfactant aggregates under various conditions. These models can predict how factors like surfactant concentration, temperature, and the presence of additives influence the shape and behavior of micelles.

For CTAB-d9, computational models would predict a similar range of aggregate morphologies. The key difference would be the parameterization of the force fields used in the simulations to account for the properties of the deuterated headgroup. The slightly altered bond lengths, vibrational frequencies, and van der Waals parameters for the C-D bonds would need to be incorporated. While these changes are small, they could have a cumulative effect on the predicted phase behavior and the precise conditions under which different aggregate morphologies are favored.

Below is a table summarizing typical parameters obtained from computational studies of CTAB, which serve as a baseline for understanding CTAB-d9.

ParameterTypical Value for CTABExpected Impact of d9-Deuteration
Aggregation Number (Nagg)~70-100 (spherical micelles)Minor change due to altered headgroup hydration and packing
Micelle Radius~2.2-2.5 nmMinor change
Area per Headgroup~60-70 ŲMinor change
Critical Micelle Concentration (CMC)~0.9-1.0 mM in waterMinor change due to equilibrium isotope effects

Note: The data presented in this table is for the non-deuterated form, Hexadecyltrimethylammonium Bromide (CTAB), as specific computational data for the d9 variant is not extensively available in the literature. The expected impact of deuteration is based on general principles of isotope effects.

Quantum Chemical Calculations for Understanding Molecular-Level Interactions and Ordering

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a highly detailed view of the electronic structure and energetics of molecules. These methods can be used to understand the fundamental interactions that govern the behavior of CTAB-d9 at the molecular level.

For surfactants like CTAB, quantum chemical calculations can be employed to:

Determine the optimized geometry of the surfactant monomer and its interaction with water molecules.

Calculate the partial charges on the atoms, which are crucial for developing accurate force fields for MD simulations.

Analyze the nature of the interactions between the surfactant headgroup and counterions, as well as with other molecules in solution. For example, DFT calculations have been used to probe the favorable interactions between the quaternary nitrogen of CTAB and other molecules. frontiersin.org

In the context of CTAB-d9, quantum chemical calculations would be particularly useful for elucidating the subtle effects of deuteration. By comparing the calculated properties of CTAB and CTAB-d9, it would be possible to quantify the changes in:

Bonding: The C-D bond is slightly shorter and stronger than the C-H bond, and its vibrational frequency is lower. Quantum calculations can precisely determine these differences.

Polarizability: The change in vibrational modes can affect the polarizability of the headgroup, which in turn influences its interaction with the surrounding environment.

Intermolecular Interactions: The subtle changes in the electronic structure can affect the strength of hydrogen bonding with water molecules and the electrostatic interactions with counterions.

These quantum-level insights are critical for refining the force fields used in larger-scale MD simulations, leading to more accurate predictions of the macroscopic properties of CTAB-d9 solutions.

Future Directions and Emerging Research Opportunities in Deuterated Surfactant Science

Advancements in Deuteration Techniques for Increasingly Complex Molecular Systems

The synthesis of deuterated surfactants, particularly those with complex architectures, is a critical enabler for advanced research. Traditional methods are continually being refined, and new techniques are emerging to provide researchers with a more extensive toolkit of selectively and fully deuterated molecules.

One established method for producing N-methyl deuterated CTAB-d9 involves a multi-step synthesis. acs.org This process starts with cetylamine, which is dissolved in methanol (B129727) with sodium hydroxide. acs.org Methyl-d3 iodide is then introduced to the mixture, leading to the formation of N-methyl deuterated cetyltrimethylammonium-d9 iodide. acs.org An ion-exchange column is subsequently used to replace the iodide with bromide, yielding the final CTAB-d9 product. acs.org The purity and successful bromine exchange are typically confirmed using techniques like 1H NMR and cyclic voltammetry. acs.org

Beyond this specific synthesis, broader advancements in deuteration are expanding the possibilities for creating complex deuterated surfactants. These techniques are crucial as the demand for more sophisticated molecular probes grows.

Key Deuteration Strategies:

Hydrogen-Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium (B1214612). Late-stage direct HIE is particularly advantageous as it allows for deuteration without the need for pre-functionalized starting materials, making it a more cost-effective and atom-economical approach. x-chemrx.com Catalysts such as palladium on carbon (Pd/C) in the presence of D2O and catalytic amounts of D2 gas have been successfully used for labeling various organic molecules. x-chemrx.com

Use of Deuterated Precursors: This classic approach involves incorporating deuterium into the molecule by using starting materials that are already deuterated. While effective, it can be more expensive due to the cost of the enriched starting materials. x-chemrx.com A notable example is the synthesis of a radiolabeled analogue of CTAB, [1-14C]hexadecyltrimethylammonium bromide, which was synthesized from [1-14C]hexadecanoic acid. bohrium.comepa.gov This highlights the use of labeled precursors to create specifically tagged surfactant molecules.

Photoredox Catalysis: This emerging technique utilizes visible light and a photocatalyst to facilitate the deuteration of C(sp3)–H bonds, particularly those adjacent to amine groups. This method has shown promise for the selective deuteration of a wide range of pharmaceutical compounds containing alkyl amine scaffolds. nih.gov

The development of these techniques is paving the way for the creation of a diverse library of deuterated surfactants with tailored properties for specific research applications.

Table 1: Comparison of Deuteration Techniques for Surfactant Synthesis

TechniqueDescriptionAdvantagesChallenges
Synthesis from Deuterated Precursors Utilizes starting materials that already contain deuterium.High degree of specific labeling.Higher cost of starting materials.
Hydrogen-Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium on the target molecule.Cost-effective, atom-economical.May lack regioselectivity in some cases.
Photoredox Catalysis Uses light energy to drive the deuteration reaction at specific sites.High selectivity for certain functional groups.Requires specialized photochemical reactors.

Expanding the Scope of Neutron-Based Characterization for Soft Matter and Biological Interfaces

Neutron-based techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), are exceptionally powerful for studying the structure and dynamics of soft matter and biological systems. The utility of these methods is significantly enhanced by the use of deuterated molecules like CTAB-d9, primarily through a strategy known as contrast variation.

The fundamental principle behind contrast variation lies in the different neutron scattering lengths of hydrogen and its isotope, deuterium. nih.gov By selectively replacing hydrogen with deuterium in a component of a multi-molecular assembly (like the surfactant in a micelle), that component can be made to stand out or blend in with the surrounding solvent (often heavy water, D2O). This allows researchers to probe the structure and arrangement of specific parts of a complex system.

Applications in SANS:

SANS is used to study the structure of materials on the nanometer to micrometer scale. In studies of surfactant systems, deuterated surfactants are invaluable for elucidating the structure of micelles, microemulsions, and other aggregates.

Determining Micelle Composition and Structure: In studies of mixed surfactant systems, such as those containing both cationic and anionic surfactants, selective deuteration can reveal the composition of the resulting vesicles or micelles. For example, in a study of mixtures of CTAB and sodium octylsulfate (SOS), deuterated SOS was used to determine that the resulting vesicles had a nearly equimolar composition, which was different from the bulk mixing ratio. bohrium.com

Locating Solubilized Molecules: Deuterated CTAB has been used to pinpoint the location of perfume molecules within micelles. By using d-CTAB, the scattering signal from the surfactant itself is minimized, allowing the signal from the hydrogen-containing perfume molecules to be clearly observed. acs.orgmedchemexpress.comwikipedia.org This has revealed that hydrophilic perfumes tend to be accommodated in the palisade layer of the micelle, while more hydrophobic molecules are solubilized in the core. acs.orgmedchemexpress.comwikipedia.org

Applications in Neutron Reflectometry:

Neutron reflectometry is a surface-sensitive technique used to study the structure of thin films and interfaces. By measuring the reflection of a neutron beam from a surface, detailed information about the composition and thickness of adsorbed layers can be obtained.

Characterizing Adsorbed Surfactant Layers: NR with deuterated surfactants is used to study the adsorption of these molecules at various interfaces, such as the air-water or solid-liquid interface. The strong contrast between the deuterated surfactant and a "null reflecting water" (a mixture of H2O and D2O that has the same scattering length density as air) allows for precise determination of the amount of surfactant adsorbed at the surface. nih.gov

Investigating Biological Membranes: Deuterated surfactants and lipids are crucial for studying the structure of model biological membranes. By selectively deuterating different components, researchers can build a detailed picture of the membrane's structure, including the arrangement of lipids and the interaction of proteins with the membrane. nih.gov

The ability to manipulate neutron contrast through deuteration provides an unparalleled level of detail in the study of complex fluid and interfacial systems.

Table 2: Research Findings from Neutron Scattering Studies Using Deuterated CTAB

Study FocusTechniqueKey Finding with Deuterated CTABReference
Mixed Surfactant VesiclesSANSDetermined a near-equimolar composition of CTAB and SOS in vesicles, differing from the bulk ratio. bohrium.com
Perfume SolubilizationSANSRevealed that hydrophilic perfumes locate in the micelle palisade, while hydrophobic ones are in the core. acs.orgmedchemexpress.comwikipedia.org
Surfactant AdsorptionNREnabled precise measurement of the surface excess of deuterated surfactants at the air-water interface. nih.gov
Micellar DynamicsSolid-State 2H NMRCharacterized the complex head group dynamics of CTAB-d9 in its bulk, solid form. medchemexpress.com

Novel Applications of Hexadecyltrimethylammonium Bromide-d9 in Interdisciplinary Research Fields

While the primary application of CTAB-d9 has been in fundamental soft matter and materials science research, its unique properties are opening doors to novel applications in a range of interdisciplinary fields. The insights gained from studies using deuterated surfactants are now being leveraged to design and understand more complex functional materials and biological systems.

Emerging Areas of Application:

Advanced Drug Delivery Systems: The detailed understanding of micellar structures and solubilization mechanisms, gained from neutron scattering studies with deuterated surfactants, is crucial for the rational design of drug delivery vehicles. By controlling the location of a drug within a micelle, it is possible to tune its release profile and improve its bioavailability. While direct applications of CTAB-d9 in drug formulations are not yet widespread, the knowledge it helps generate is invaluable for the development of next-generation nanomedicines. The use of deuterated compounds in pharmaceutical research is a growing area, with a focus on improving the metabolic stability and pharmacokinetic properties of drugs. sigmaaldrich.com

High-Performance Materials: Cationic surfactants like CTAB are used in the synthesis of mesoporous materials, such as mesoporous silica (B1680970) nanoparticles (e.g., MCM-41) and γ-Fe2O3. bohrium.comnih.gov CTAB acts as a template, directing the formation of the porous structure. bohrium.com The use of deuterated CTAB in conjunction with neutron scattering can provide a more detailed understanding of the templating mechanism, potentially leading to the synthesis of materials with more precisely controlled pore sizes and structures for applications in catalysis, separation, and sensing.

Biotechnology and Nanomedicine: CTAB is known for its use in DNA extraction, where it helps to lyse cells and precipitate nucleic acids. nih.gov While the deuterated form does not change this fundamental property, its use in biophysical studies can help to elucidate the interactions between the surfactant and biological macromolecules like DNA and proteins at a higher resolution. This can aid in the development of more efficient DNA extraction protocols and in understanding the antimicrobial and cytotoxic effects of quaternary ammonium (B1175870) compounds, which have potential applications as anticancer agents. nih.gov

The future of deuterated surfactant science lies in bridging the gap between fundamental understanding and practical application. As our ability to synthesize and characterize these complex molecules improves, so too will their impact on a wide range of scientific and technological fields.

Table 3: Interdisciplinary Research Fields and the Role of Deuterated Surfactants

FieldPotential Application of Deuterated SurfactantsKey Insights Gained
Drug Delivery Probing the structure of drug-loaded micelles.Understanding drug localization and release mechanisms.
Advanced Materials Investigating the templating mechanism in the synthesis of mesoporous materials.Enabling the design of materials with tailored porosity.
Biotechnology Studying the interaction of surfactants with DNA and proteins.Improving the efficiency of biotechnological processes like DNA extraction.
Nanomedicine Characterizing the structure of nanoparticle-surfactant complexes.Aiding in the development of targeted therapeutic and diagnostic agents.

Q & A

Basic: How can researchers determine the critical micelle concentration (CMC) and aggregation number of HTAB in aqueous solutions with varying counterions?

Methodological Answer:
The CMC and aggregation number of HTAB can be determined using electrical conductivity measurements and the pseudo-phase separation model . Conductivity data is plotted against surfactant concentration, with the CMC identified as the inflection point. Aggregation numbers are derived from fluorescence quenching or static light scattering.

  • Key Factor: Counterion valency significantly impacts micellization. For example, disodium hydrogen phosphate (divalent anion) reduces HTAB's CMC more effectively than monovalent salts like NaCl due to stronger electrostatic screening .

  • Example Table (Trends from ):

    Sodium SaltAnion ValencyCMC TrendAggregation Number Trend
    Disodium hydrogen phosphate2DecreasesIncreases
    Sodium chloride1ModerateModerate

Basic: What experimental approaches are used to study HTAB’s role in nanomaterial morphology control?

Methodological Answer:
HTAB acts as a structure-directing agent in nanomaterial synthesis. Researchers use:

  • TEM/SEM Imaging: To analyze nanoparticle size and shape (e.g., gold helicoids or silica aerogels) .
  • Concentration Gradients: Varying HTAB concentrations (e.g., 0.1–1.0 mM) to tune pore size in mesoporous zeolites .
  • Co-surfactant Systems: Combining HTAB with ascorbic acid or glutathione to stabilize chiral nanostructures .

Advanced: How can contradictory data on HTAB’s micellization behavior with different salts be resolved?

Methodological Answer:
Contradictions arise from anion-specific effects. Systematic analysis involves:

Standard Gibbs Free Energy (ΔG°mic): Calculate using the pseudo-phase separation model to compare micelle stability across salts .

Ion-Specific Trends: Higher-valency anions (e.g., PO4<sup>3-</sup>) reduce CMC by enhancing counterion binding.

Dynamic Light Scattering (DLS): Measure hydrodynamic radii to correlate aggregation numbers with salt type.

Advanced: What methodologies elucidate HTAB’s role in chiral nanostructure synthesis without chiral ligands?

Methodological Answer:
HTAB’s surface-active properties enable chirality via:

  • Morphological Control: Adjusting HTAB concentration to induce asymmetric growth in gold helicoids (e.g., 432 helicoid III nanoparticles) .
  • Kinetic Studies: Monitoring time-dependent chiral evolution using circular dichroism (CD) spectroscopy.
  • Competitive Adsorption: Replacing CTAB with CTAC (chloride analog) to isolate bromide’s role in Au{100} facet stabilization .

Advanced: How is HTAB optimized for interfacial tension studies in enhanced oil recovery (EOR)?

Methodological Answer:
HTAB’s amphiphilic nature reduces oil-water interfacial tension (IFT). Key methodologies include:

  • IFT Measurements: Using pendant drop tensiometry with ZnO nanoparticles to study synergistic effects .
  • Adsorption Isotherms: Applying Langmuir/Freundlich models to HTAB-modified adsorbents (e.g., alum sludge) .
  • Salt Tolerance Tests: Evaluating HTAB performance in high-salinity reservoirs (e.g., 5–20% NaCl) .

Advanced: What protocols mitigate HTAB’s environmental impact in lab settings?

Methodological Answer:
HTAB’s aquatic toxicity (EC50 < 1 mg/L for algae) necessitates:

  • Waste Neutralization: Acidic hydrolysis (pH < 3) to decompose HTAB before disposal .
  • Adsorption Treatments: Using activated carbon or modified clays to remove HTAB from lab wastewater .
  • Alternative Surfactants: Testing biodegradable analogs (e.g., sugar-based surfactants) for non-critical applications.

Note on Isotopic Effects (HTAB-d9):
While the provided evidence focuses on HTAB (non-deuterated), methodologies for HTAB-d9 would require adjustments for isotopic labeling, such as NMR spectroscopy to track deuterium in self-assembly kinetics or metabolic studies.

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